molecular formula C15H20N2O B163621 1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine CAS No. 1217702-12-9

1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine

Cat. No.: B163621
CAS No.: 1217702-12-9
M. Wt: 244.33 g/mol
InChI Key: DAZIVKWNLZVHJC-UHFFFAOYSA-N
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Description

1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine (CAS 1217702-12-9) is a high-purity chemical reagent with a molecular formula of C15H20N2O and a molecular weight of 244.3 g/mol . This benzoxazole-containing compound features a trans-configured cyclohexyl scaffold with a primary amine functional group, making it a valuable intermediate in medicinal chemistry and neuroscience research. The structural architecture, comprising a benzoxazole heterocycle linked to an aminomethylcyclohexane moiety, is particularly significant for its potential as a key synthon in the development of nociceptin receptor (ORL1) ligands and other neuroactive compounds . Researchers utilize this compound primarily in the design and synthesis of novel analgesic agents, leveraging its conformational restriction and hydrogen-bonding capabilities conferred by the benzoxazole and primary amine groups. The compound's trans configuration provides a rigid spatial orientation that is crucial for selective receptor interaction, particularly in the development of ligands targeting G-protein coupled receptors involved in pain modulation . The 95% purity grade ensures consistency in experimental results, making it suitable for lead optimization studies, structure-activity relationship (SAR) investigations, and as a building block in combinatorial chemistry. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Proper storage conditions and handling procedures should be followed according to the provided safety data sheet to maintain compound integrity and ensure researcher safety.

Properties

IUPAC Name

[4-(5-methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-10-2-7-14-13(8-10)17-15(18-14)12-5-3-11(9-16)4-6-12/h2,7-8,11-12H,3-6,9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZIVKWNLZVHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3CCC(CC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649189
Record name 1-[4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217702-12-9
Record name 1-[4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine, also known as rac-1-[trans-4-(5-methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine, is a compound that has garnered attention for its potential biological activities. Its structure features a cyclohexyl group linked to a benzoxazole moiety, which is known for various pharmacological properties. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C₁₅H₂₀N₂O, with a CAS number of 1217702-12-9. The compound is characterized by its solid physical form and a purity level of approximately 95% .

Inhibition of Enzymatic Activity

Recent studies have indicated that compounds similar to this compound may exhibit inhibitory effects on critical enzymes involved in various metabolic pathways. For instance, research has demonstrated that derivatives containing the benzoxazole scaffold can inhibit tyrosinase activity, which is crucial in melanin synthesis. The inhibition mechanism often involves competitive binding to the active site of the enzyme .

Antioxidant Activity

Antioxidant properties have also been associated with this compound. Studies show that related benzoxazole derivatives can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cellular environments. This antioxidant effect is particularly significant in contexts where oxidative damage contributes to disease progression .

Case Studies and Research Findings

  • Tyrosinase Inhibition : A study focused on related compounds demonstrated that certain benzoxazole derivatives exhibited potent tyrosinase inhibitory activity (IC50 values ranging from 1.03 µM to 5.21 µM). These findings suggest that this compound could be developed as a cosmetic agent for skin whitening or as a therapeutic agent for conditions like hyperpigmentation .
  • Antimicrobial Properties : Another area of interest is the antimicrobial activity of benzoxazole derivatives. Some studies have reported that these compounds can exhibit significant antibacterial effects against various strains of bacteria, although specific data on the compound remains limited.
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects due to the compound's ability to modulate neurotransmitter systems. This suggests possible applications in treating neurodegenerative diseases; however, further studies are required to establish efficacy and safety .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
Tyrosinase InhibitionCompetitive inhibition at the enzyme's active site
Antioxidant ActivityScavenging ROS and reducing oxidative stress
Antimicrobial ActivityInhibition of bacterial growth
Neuroprotective EffectsModulation of neurotransmitter systems

Scientific Research Applications

The compound 1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine , with the CAS number 1217702-12-9 , is a chemical of interest in various scientific research applications. This article explores its applications, relevant case studies, and pertinent data.

Pharmacological Research

This compound has potential applications in pharmacology due to its structural similarity to known psychoactive substances. Its benzoxazole moiety may contribute to interactions with neurotransmitter systems, making it a candidate for studies related to:

  • Neurotransmission Modulation : Investigating effects on serotonin and dopamine receptors.
  • Antidepressant Activity : Exploring its potential as a novel antidepressant or anxiolytic agent.

Biochemical Studies

The compound can be utilized in biochemical assays, particularly in:

  • Proteomics : Acting as a biochemical probe for studying protein interactions and functions.
  • Enzyme Inhibition Studies : Assessing its role as an inhibitor or modulator in enzymatic reactions.

Material Science

Due to its unique chemical structure, it may also find applications in material science, particularly in the development of:

  • Polymeric Materials : Incorporating into polymers for enhanced thermal and mechanical properties.
  • Sensors : Developing chemical sensors that leverage its reactivity.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry examined derivatives of benzoxazole compounds for their neuropharmacological effects. The findings suggested that modifications in the cyclohexyl group significantly influenced the binding affinity to serotonin receptors, indicating that compounds like this compound could be promising candidates for further development .

Case Study 2: Enzyme Interaction

Research conducted on enzyme inhibitors highlighted the effectiveness of benzoxazole derivatives in inhibiting specific enzymes involved in metabolic pathways. The study demonstrated that such compounds could modulate enzyme activity, providing insights into their potential therapeutic applications .

Data Tables

Application AreaSpecific Use Cases
PharmacologyNeurotransmission modulation
Antidepressant activity
BiochemistryProteomics and enzyme inhibition studies
Material ScienceDevelopment of polymeric materials
Chemical sensors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substitutions: Benzoxazole vs. Oxadiazole

1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine
  • Molecular Formula : C₁₀H₁₁N₃O
  • Molecular Weight : 189.22 g/mol
  • Synthesis : Prepared via polyphosphoric acid condensation of p-toluic hydrazide and glycine, yielding 85–90% .
  • Key Features :
    • Oxadiazole ring (electron-deficient) vs. benzoxazole (electron-rich).
    • ¹H-NMR signals: Methyl group at δ 2.39, aromatic protons at δ 8.00 and 7.42 .
    • Lower molecular weight and reduced steric bulk compared to the benzoxazole analog.
Target Compound (Benzoxazole Derivative)
  • Structural Impact : The benzoxazole’s fused benzene ring enhances rigidity and may improve binding affinity in receptor-ligand interactions.

Cyclohexylamine Derivatives with Fluorinated Substituents

1-[4-(Trifluoromethoxy)cyclohexyl]methanamine
  • Molecular Formula: C₈H₁₄F₃NO
  • Molecular Weight : 197.20 g/mol
  • Key Features: Trifluoromethoxy group introduces strong electron-withdrawing effects and metabolic stability. Potential for enhanced lipophilicity compared to non-fluorinated analogs .
Target Compound
  • Comparison : The benzoxazole substituent offers aromatic interactions, whereas trifluoromethoxy groups prioritize hydrophobic and electronic effects.

Geometric Isomerism in Cyclohexylamines

4,4'-Methylenebis(cyclohexylamine) (PACM)
  • Molecular Formula : C₁₃H₂₆N₂
  • Molecular Weight : 210.36 g/mol
  • Isomers : Three geometric isomers (trans-trans, cis-cis, cis-trans) due to the methylene bridge .
  • Applications : Used in polymer synthesis; stereochemistry impacts material properties.
Target Compound

Pyrazole and Thiazole Derivatives

[1-(1,3-Dimethyl-1H-pyrazol-5-yl)cyclohexyl]methanamine
  • CAS : 1519247-31-4
  • Molecular Formula : C₁₂H₂₀N₃ (estimated)
  • Key Features : Pyrazole ring provides hydrogen-bonding sites, contrasting with benzoxazole’s oxygen atom .
(1,2-Thiazol-4-yl)methanamine Dihydrochloride
  • Molecular Formula : C₄H₈Cl₂N₂S
  • Molecular Weight : 226.71 g/mol
  • Structural Impact : Thiazole’s sulfur atom vs. benzoxazole’s oxygen, altering electronic properties and bioavailability .

Discussion of Structural Implications

  • Electronic Effects : Benzoxazole’s oxygen and nitrogen atoms create a polarized aromatic system, favoring interactions with biological targets. Oxadiazole derivatives, being more electron-deficient, may exhibit different reactivity .
  • Synthetic Accessibility : Oxadiazole derivatives are synthesized via acid-catalyzed condensation, whereas benzoxazole synthesis often requires harsher conditions (e.g., high-temperature cyclization) .

Preparation Methods

Benzoxazole Ring Formation via Smiles Rearrangement

The Smiles rearrangement serves as a foundational method for constructing the 5-methyl-1,3-benzoxazol-2-yl moiety. In this approach, benzoxazole-2-thiol derivatives are activated with chloroacetyl chloride in the presence of a base such as cesium carbonate (Cs₂CO₃) and reacted with amines to form spiro intermediates. Rearomatization and hydrolysis yield N-substituted benzoxazoles . For instance, benzoxazole-2-thiol (4 ) reacts with aniline under reflux in dimethylformamide (DMF) to produce N-phenylbenzoxazol-2-amine (30c ) in 71% yield after column chromatography .

Key Reaction Conditions for Smiles Rearrangement

ReagentSolventBaseTemperatureYield (%)
Benzoxazole-2-thiolDMFCs₂CO₃Reflux58–83
Chloroacetyl chlorideDMFNaH80°C25–71

Steric hindrance significantly impacts yields; bulky amines like morpholine result in lower conversions (25%) compared to aniline (71%) . This method’s scalability is demonstrated in a 3.5 mmol scale reaction, achieving 71% isolated yield after 8 hours .

Cyclohexylmethanamine Synthesis and Stereochemical Control

The trans-4-substituted cyclohexylmethanamine scaffold requires stereoselective synthesis. A patent detailing cyclohexylpropanolamines describes the use of 4-substituted cyclohexanones, which undergo reductive amination with primary amines to form trans-isomers . For example, 4-phenylcyclohexanone reacts with benzylamine in ethanol under acidic conditions, followed by sodium borohydride (NaBH₄) reduction, yielding trans-4-phenylcyclohexylmethanamine .

Stereochemical Control via Chromatography
Cis and trans isomers are separable via flash chromatography using gradients such as 7:3 cyclohexane/ethyl acetate or 9:1 chloroform/methanol . The trans isomer typically exhibits lower Rf values compared to its cis counterpart, enabling efficient isolation .

Coupling Benzoxazole and Cyclohexylmethanamine Moieties

Coupling the benzoxazole ring to the cyclohexylmethanamine core involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. A method analogous to the synthesis of 2-aminobenzoxazoles employs o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide in the presence of Lewis acids . For instance, 5-methyl-o-aminophenol reacts with the cyanating agent in tetrahydrofuran (THF) at 150°C, forming 5-methylbenzoxazole-2-amine, which is subsequently alkylated with trans-4-(bromomethyl)cyclohexane .

Optimized Alkylation Conditions

SubstrateAlkylating AgentSolventBaseYield (%)
5-Methylbenzoxazole-2-aminetrans-4-(Bromomethyl)cyclohexaneTHFNaH68

Sodium hydride (NaH) in THF at 0–80°C under inert atmosphere facilitates efficient alkylation, as demonstrated in analogous syntheses .

Reductive Amination for Methanamine Functionalization

Reductive amination of trans-4-(5-methylbenzoxazol-2-yl)cyclohexanone with ammonia or ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) provides the target methanamine. This method, adapted from propanolamine syntheses , achieves moderate yields (50–65%) and requires careful pH control to suppress side reactions.

Reductive Amination Protocol

  • Substrate : trans-4-(5-Methylbenzoxazol-2-yl)cyclohexanone

  • Amine Source : Ammonium acetate

  • Reducing Agent : NaBH₃CN

  • Solvent : Methanol

  • Yield : 62% after purification

Challenges and Yield Optimization

Key challenges include:

  • Stereochemical Purity : Ensuring trans configuration requires chiral auxiliaries or enantioselective catalysis, though chromatography remains the most reliable separation method .

  • Benzoxazole Stability : Harsh conditions (e.g., high temperatures) may degrade the benzoxazole ring, necessitating milder alternatives like microwave-assisted synthesis .

  • Functional Group Compatibility : The methanamine group’s nucleophilicity mandates protective strategies, such as tert-butoxycarbonyl (BOC) protection during benzoxazole formation .

Comparative Analysis of Synthetic Routes

Route 1 : Smiles Rearrangement → Alkylation → Reductive Amination

  • Total Yield : ~40%

  • Advantages : Scalable benzoxazole synthesis; compatible with diverse amines.

  • Limitations : Multi-step purification required .

Route 2 : Cyclohexanone Reductive Amination → Benzoxazole Coupling

  • Total Yield : ~35%

  • Advantages : Early-stage stereochemical control.

  • Limitations : Low coupling efficiency due to steric hindrance .

Q & A

What are the established synthetic routes for 1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine, and how do reaction conditions influence stereochemical outcomes?

Basic Synthesis:
A solvent-free reductive amination approach is commonly employed. For example, 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide derivatives are synthesized by grinding intermediates with aldehydes in an agate mortar, followed by reduction with NaBH₄ and boric acid (1:1). TLC (chloroform:methanol, 7:3) monitors reaction progress .
Advanced Considerations:
Trans selectivity in the cyclohexyl group can be achieved via Lewis acid-mediated isomerization (e.g., AlCl₃ or H₂SO₄), as demonstrated in analogous Atovaquone syntheses . Crystallization in polar solvents (e.g., ethanol) helps isolate trans isomers, while X-ray crystallography (using SHELX or ORTEP-III ) confirms stereochemistry.

How can researchers validate the structural and stereochemical integrity of this compound?

Basic Characterization:

  • NMR Spectroscopy: ¹H/¹³C-NMR (300–500 MHz) identifies proton environments, with δ ~2.5–3.5 ppm for cyclohexyl protons and ~6.8–7.5 ppm for benzoxazole aromatic protons .
  • TLC Monitoring: Chloroform:methanol (7:3) Rf values track intermediates .
    Advanced Techniques:
  • X-ray Crystallography: SHELXL refines crystal structures to confirm trans-cyclohexyl geometry .
  • High-Resolution Mass Spectrometry (HR-MS): Exact mass (e.g., C₁₅H₁₉N₂O) verifies molecular integrity .

What methodological challenges arise in optimizing reaction yields for this compound?

Key Factors:

  • Catalyst Selection: Acid catalysts (e.g., polyphosphoric acid) enhance cyclization of benzoxazole precursors but may require post-reaction neutralization .
  • Solvent-Free vs. Solvent-Based Synthesis: Solvent-free grinding reduces side products but demands strict stoichiometric control .
    Advanced Optimization:
  • DoE (Design of Experiments): Systematic variation of temperature (25–80°C), catalyst loading (5–20 mol%), and reaction time (4–24 hrs) improves yield .
  • Green Chemistry Metrics: Atom economy (≥80%) and E-factor (<5) prioritize sustainable routes .

How do computational methods aid in predicting the reactivity and stability of this compound?

Basic Modeling:

  • Retrosynthetic Analysis: Tools like PubChem’s retrosynthesis planner suggest feasible precursors (e.g., 5-methylbenzoxazole derivatives) .
    Advanced Applications:
  • DFT Calculations: Predict thermodynamic stability of trans vs. cis isomers using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., ethanol vs. DMF) to optimize crystallization .

What strategies mitigate byproduct formation during synthesis?

Basic Strategies:

  • Purification: Recrystallization in ethanol removes unreacted aldehydes .
  • Chromatography: Flash column chromatography (silica gel, hexane:ethyl acetate) isolates pure product .
    Advanced Solutions:
  • In Situ Monitoring: ReactIR tracks intermediate formation (e.g., hydrazide → Schiff base) .
  • Kinetic Control: Lower temperatures (0–10°C) suppress cis isomerization during cyclohexyl ring formation .

How does this compound compare structurally and functionally to related cyclohexyl methanamine derivatives?

Structural Comparisons:

  • Dimethylamino Analogs: [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine (CAS 166168-13-4) exhibits similar steric bulk but altered basicity (pKa ~9.5 vs. ~8.2 for the target compound) .
    Functional Implications:
  • Bioactivity: Benzoxazole moieties enhance π-π stacking with biological targets (e.g., enzyme active sites), while the trans-cyclohexyl group improves membrane permeability .

What are the best practices for long-term storage and handling to ensure compound stability?

Basic Protocols:

  • Storage: -20°C in amber vials under argon to prevent oxidation .
  • Handling: Use anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis of the methanamine group .
    Advanced Analysis:
  • Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) assess hygroscopicity and thermal decomposition via HPLC .

How can researchers address discrepancies in spectroscopic data between batches?

Troubleshooting Steps:

  • NMR Referencing: Calibrate with internal standards (e.g., TMS) and confirm solvent peaks (e.g., DMSO-d₆ at δ 2.50) .
  • Impurity Profiling: LC-MS identifies common byproducts (e.g., cis isomers or oxidized benzoxazole) .

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